molecular formula C16H19ClN6O B13507627 N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide hydrochloride

N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide hydrochloride

Cat. No.: B13507627
M. Wt: 346.81 g/mol
InChI Key: YSZWNBHLMMZSAN-UHFFFAOYSA-N
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Description

N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthalene ring, an amino group, and a tetrazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide hydrochloride typically involves multiple steps:

    Formation of the Naphthalene Derivative: The initial step involves the preparation of the naphthalene derivative through nitration and subsequent reduction to introduce the amino group.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cyclization reaction involving an appropriate precursor, such as an azide.

    Coupling Reaction: The final step involves coupling the naphthalene derivative with the tetrazole ring under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-amino-1-(naphthalen-2-yl)ethyl]-acetamide: Lacks the tetrazole ring, which may reduce its reactivity and versatility.

    2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide: Lacks the naphthalene ring, potentially limiting its biological activity.

Uniqueness

N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide hydrochloride stands out due to its combination of a naphthalene ring, amino group, and tetrazole ring. This unique structure provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H19ClN6O

Molecular Weight

346.81 g/mol

IUPAC Name

N-(2-amino-1-naphthalen-2-ylethyl)-2-(5-methyltetrazol-1-yl)acetamide;hydrochloride

InChI

InChI=1S/C16H18N6O.ClH/c1-11-19-20-21-22(11)10-16(23)18-15(9-17)14-7-6-12-4-2-3-5-13(12)8-14;/h2-8,15H,9-10,17H2,1H3,(H,18,23);1H

InChI Key

YSZWNBHLMMZSAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1CC(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl

Origin of Product

United States

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